molecular formula C11H10O3 B11906199 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B11906199
M. Wt: 190.19 g/mol
InChI Key: GUTFWRLPAIAIAM-UHFFFAOYSA-N
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Description

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound features a benzofuran ring system with a carboxylic acid functional group, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyphenylpropargyl alcohols using a silver-catalyzed 5-exo-dig cyclization reaction . This method provides high yields and mild reaction conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound typically involves the use of recyclable palladium-catalyzed cycloisomerization reactions. These reactions are conducted in ionic liquids, which allow for the efficient recycling of the catalyst and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both a methylene group and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-methyl-3-methylidene-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-11(7,2)10(12)13/h3-6H,1H2,2H3,(H,12,13)

InChI Key

GUTFWRLPAIAIAM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)C2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

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